Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one
Overview
Description
Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a methoxy group attached to the piperidine ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Propanone Moiety: The final step involves the attachment of the propanone group through a condensation reaction with an appropriate ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one can be compared with other piperidine derivatives such as:
1-(2-methoxyphenyl)piperazine: Known for its use in medicinal chemistry.
1-(3,4-methylenedioxyphenyl)-2-propanone: Used as an intermediate in organic synthesis.
Uniqueness
Structural Features: The presence of both a methoxy group and a propanone moiety makes it unique.
Reactivity: Its ability to undergo various chemical reactions makes it versatile in synthesis.
List of Similar Compounds
- 1-(2-methoxyphenyl)piperazine
- 1-(3,4-methylenedioxyphenyl)-2-propanone
- 1-(2-chlorophenyl)piperazine
- 1-(4-methoxyphenyl)piperidine
Properties
IUPAC Name |
1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h8-10H,3-6H2,1-2H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVBGRNVIBWEU-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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